molecular formula C18H20F2N4O3 B5456216 5-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-6-methyl-2,4(1H,3H)-pyrimidinedione

5-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-6-methyl-2,4(1H,3H)-pyrimidinedione

Cat. No.: B5456216
M. Wt: 378.4 g/mol
InChI Key: MHSKBMWLEKAULU-UHFFFAOYSA-N
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Description

The compound “5-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-6-methyl-2,4(1H,3H)-pyrimidinedione” is a complex organic molecule. It has a molecular formula of C16H14F2N4O2 . The compound is related to the class of organic compounds known as diarylethers .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrimidinedione ring, a piperidinyl group, and a difluorophenyl group . The compound has an average mass of 332.305 Da and a monoisotopic mass of 332.108490 Da .


Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 477.8±55.0 °C and a predicted density of 1.412±0.06 g/cm3 . The pKa value is predicted to be 2.75±0.20 .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that it could interact with biological targets in a manner similar to other compounds with similar structures .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical compound, appropriate precautions should be taken when handling it to avoid potential health risks .

Future Directions

The future directions for research on this compound could include further studies to determine its synthesis, chemical reactions, mechanism of action, and potential applications. This could involve both experimental studies and computational modeling .

Properties

IUPAC Name

5-[2-[3-(3,4-difluoroanilino)piperidin-1-yl]-2-oxoethyl]-6-methyl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N4O3/c1-10-13(17(26)23-18(27)21-10)8-16(25)24-6-2-3-12(9-24)22-11-4-5-14(19)15(20)7-11/h4-5,7,12,22H,2-3,6,8-9H2,1H3,(H2,21,23,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSKBMWLEKAULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CC(=O)N2CCCC(C2)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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